molecular formula C19H22ClNO7 B12750726 (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one CAS No. 124500-22-7

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one

Cat. No.: B12750726
CAS No.: 124500-22-7
M. Wt: 411.8 g/mol
InChI Key: ISHLTOLRZHTTPR-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butenedioic acid moiety, a chlorophenyl group, and a morpholinylmethyl-substituted oxolanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one typically involves multi-step organic reactions. The process begins with the preparation of the butenedioic acid derivative, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the oxolanone ring and the attachment of the morpholinylmethyl group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize the yield and minimize by-products. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-but-2-enedioic acid derivatives: Compounds with similar butenedioic acid moieties.

    Chlorophenyl-substituted oxolanones: Compounds with similar chlorophenyl and oxolanone structures.

    Morpholinylmethyl-substituted compounds: Compounds with similar morpholinylmethyl groups.

Uniqueness

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

124500-22-7

Molecular Formula

C19H22ClNO7

Molecular Weight

411.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one

InChI

InChI=1S/C15H18ClNO3.C4H4O4/c16-13-3-1-11(2-4-13)14-9-12(15(18)20-14)10-17-5-7-19-8-6-17;5-3(6)1-2-4(7)8/h1-4,12,14H,5-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ISHLTOLRZHTTPR-WLHGVMLRSA-N

Isomeric SMILES

C1COCCN1CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1COCCN1CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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